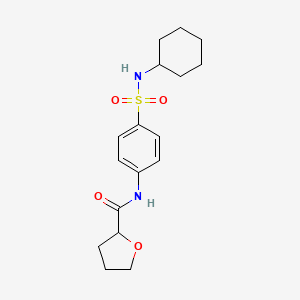

N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide

Description

N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide is a synthetic organic compound featuring a sulfonamide group linked to a cyclohexyl moiety, a phenyl ring, and a tetrahydrofuran-2-carboxamide subunit. The tetrahydrofuran ring’s puckering conformation, a critical determinant of molecular reactivity and intermolecular interactions, can be analyzed using Cremer-Pople coordinates .

Properties

IUPAC Name |

N-[4-(cyclohexylsulfamoyl)phenyl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c20-17(16-7-4-12-23-16)18-13-8-10-15(11-9-13)24(21,22)19-14-5-2-1-3-6-14/h8-11,14,16,19H,1-7,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURVWUUFGNYDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 4-aminophenyl tetrahydrofuran-2-carboxamide with cyclohexylsulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinamides and thiols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs through crystallographic data, hydrogen bonding patterns, and conformational analysis. Below is a systematic comparison based on methodologies and principles derived from the evidence:

Crystallographic Refinement and Software Utilization

- SHELX vs. SIR97 :

Both SHELX (specifically SHELXL) and SIR97 are widely used for crystal structure determination. SHELXL excels in small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals , while SIR97 integrates direct methods (e.g., for phase determination) with least-squares refinement, offering automation and graphical interfaces . For N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide, SHELXL would provide precise bond lengths and angles, whereas SIR97 could streamline initial structure solution.

Hydrogen Bonding and Supramolecular Assembly

- Graph Set Analysis: Hydrogen bonding patterns in sulfonamide-containing compounds are critical for crystal packing and solubility. highlights graph set analysis (e.g., D, S, R motifs) to classify hydrogen-bonded networks. For example: this compound: Likely forms N–H···O and O–H···N bonds between sulfonamide NH, carboxamide CO, and tetrahydrofuran oxygen. Analog A (, Compound o): A β-lactam antibiotic with carboxamide and thiazolidine groups exhibits N–H···O bonds between amino and carbonyl groups, forming C(4) chains .

Ring Puckering and Conformational Analysis

- Cremer-Pople Parameters :

The tetrahydrofuran ring’s puckering can be quantified using Cremer-Pople coordinates (amplitude q and phase angle φ) . Comparative data for similar compounds:

Substituents like the carboxamide group in the target compound may increase puckering amplitude (q) due to steric or electronic effects.

Functional Group Interactions

- Sulfonamide vs. Carboxamide Bioactivity :

Sulfonamides often exhibit antibacterial or carbonic anhydrase inhibitory activity, while carboxamides are common in kinase inhibitors. Compared to Compound n in (a thiazolidine-carboxylic acid derivative), the target compound lacks ionizable carboxyl groups, reducing solubility but enhancing membrane permeability.

Biological Activity

N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring, a sulfonamide group, and an amide linkage, which contribute to its biological properties. The molecular formula is C16H22N2O3S, with a molecular weight of approximately 342.42 g/mol.

Biological Activity Overview

Research indicates that compounds containing sulfamoyl and tetrahydrofuran moieties exhibit various biological activities, including:

- Antimicrobial Effects : Sulfamoyl derivatives are known for their antibacterial properties. The presence of the tetrahydrofuran ring may enhance membrane penetration and bioactivity.

- Anti-inflammatory Activity : Some studies suggest that sulfamoyl compounds can modulate inflammatory pathways, potentially through NF-κB signaling pathways.

- Cytotoxicity : Certain derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Structure-Activity Relationship (SAR)

A systematic study of the structure-activity relationship for this compound reveals critical insights into its biological mechanisms:

- Modification of Sulfamoyl Group : Variations in the alkyl chain length and branching can significantly affect antimicrobial potency.

- Tetrahydrofuran Ring Substituents : The introduction of different substituents on the tetrahydrofuran ring alters the compound's lipophilicity and interaction with biological targets.

- Phenyl Ring Modifications : Substituents on the phenyl ring can enhance binding affinity to specific receptors or enzymes.

Case Studies

Several studies highlight the biological activity of related compounds:

-

NF-κB Activation Study : A related sulfamoyl benzamidothiazole compound activated NF-κB in THP-1 cells, suggesting that modifications similar to those found in this compound could yield similar results in enhancing immune responses .

*TBD - To Be Determined

Compound NF-κB Activation (Relative Units) Compound 1 120 This compound TBD* - Antimicrobial Efficacy : Studies on sulfamoyl derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL for some derivatives .

- Cytotoxicity Assays : In vitro assays showed that certain analogs of tetrahydrofuran derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.